![molecular formula C17H16N2O3S B5768795 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5768795.png)
4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide, also known as MPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazide derivative that has been synthesized for its potential use as a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme involved in the regulation of insulin signaling and glucose metabolism.
Mecanismo De Acción
4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide works by selectively inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound enhances insulin sensitivity and glucose uptake in cells, leading to improved glucose metabolism and reduced insulin resistance. This compound has also been shown to inhibit the activity of other protein tyrosine phosphatases, such as SHP-1 and SHP-2, which are involved in the regulation of immune responses and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and cell cultures. These effects include improved insulin sensitivity and glucose metabolism, reduced inflammation and oxidative stress, and inhibition of cancer cell proliferation. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide has several advantages for use in lab experiments, including its high purity and selectivity for PTP1B inhibition. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its potential toxicity and off-target effects. This compound may also have limited efficacy in human clinical trials, as it has only been tested in animal models and cell cultures.
Direcciones Futuras
There are several future directions for research on 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide, including its potential use as a therapeutic agent for diabetes and obesity. This compound may also have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to determine the safety and efficacy of this compound in human clinical trials, as well as its potential off-target effects and interactions with other drugs. Additionally, research on the structure-activity relationship of this compound may lead to the development of more potent and selective inhibitors of PTP1B and other protein tyrosine phosphatases.
Métodos De Síntesis
The synthesis of 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide involves several steps, starting with the reaction of 2-hydroxybenzaldehyde with propargyl bromide to form 2-(2-propyn-1-yloxy)benzaldehyde. This intermediate is then reacted with 4-methylbenzenesulfonylhydrazide to form the desired product, this compound. The synthesis method for this compound has been optimized to produce high yields and purity, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide has been extensively studied for its potential applications in scientific research, particularly in the field of diabetes and obesity. As a selective inhibitor of PTP1B, this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes and obesity. This compound has also been studied for its potential anti-inflammatory and anti-cancer properties, as PTP1B is also involved in the regulation of immune responses and cell proliferation.
Propiedades
IUPAC Name |
4-methyl-N-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-3-12-22-17-7-5-4-6-15(17)13-18-19-23(20,21)16-10-8-14(2)9-11-16/h1,4-11,13,19H,12H2,2H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRIZPBLVIKSBT-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-fluorobenzyl)thio]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B5768715.png)
![N-[4-(dimethylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5768718.png)
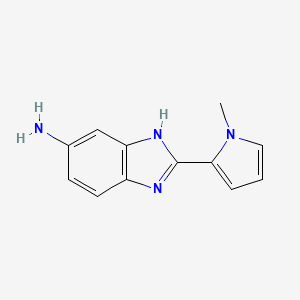
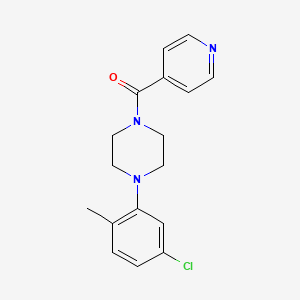
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5768742.png)
![4-{[(4-chlorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5768753.png)
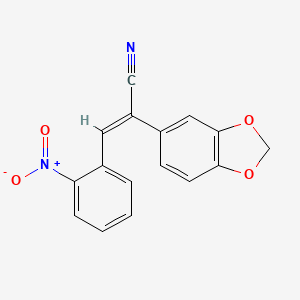
![3-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5768775.png)
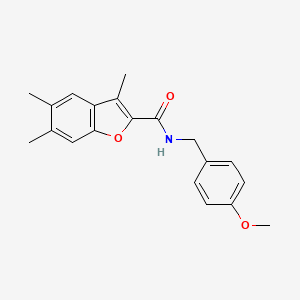
![1,3-dichloro-2-[(2-methoxyphenoxy)methyl]benzene](/img/structure/B5768783.png)
![1-[2-(mesityloxy)ethyl]pyrrolidine](/img/structure/B5768784.png)
![4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-N-phenyl-1-piperidinecarboxamide](/img/structure/B5768797.png)
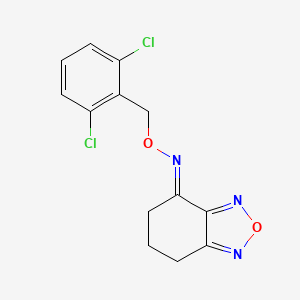
![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5768810.png)